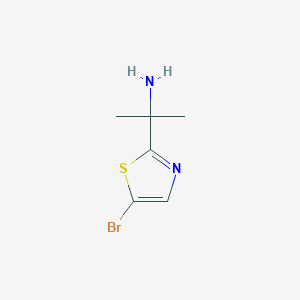

2-(5-Bromothiazol-2-yl)propan-2-amine

Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry Research

The exploration of thiazole chemistry dates back to the late 19th century, with the pioneering work of Hantzsch and Hofmann laying the foundational groundwork for their synthesis. google.com Early research focused on understanding the fundamental reactivity and properties of the thiazole ring. Over the decades, the field has evolved dramatically, driven by the discovery of naturally occurring thiazole-containing molecules, such as thiamine (B1217682) (Vitamin B1), and the development of powerful synthetic methodologies. This has enabled chemists to create a vast library of substituted thiazole derivatives with tailored properties.

Significance of Thiazole Core Structures in Scientific Investigations

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. biosynth.com Its ability to participate in hydrogen bonding, coordinate with metal ions, and engage in various intermolecular interactions makes it an attractive component in the design of new therapeutic agents. Thiazole-containing compounds have been investigated for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents. chemicalbook.comresearchgate.net

Overview of Substituted Thiazole Derivatives in Research

The versatility of the thiazole ring lies in the ability to introduce a wide variety of substituents at its 2, 4, and 5 positions, leading to a diverse array of chemical entities with distinct properties. jocpr.com The introduction of different functional groups can modulate the electronic nature of the ring, its steric profile, and its pharmacokinetic properties. Research into substituted thiazoles is a vibrant area, with ongoing efforts to develop novel derivatives with enhanced activities and selectivities. nih.govmdpi.com

Focus on Brominated Thiazole Scaffolds in Modern Chemical Studies

Halogenation, particularly bromination, of the thiazole ring is a key strategy in the synthesis of advanced intermediates. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.govmdpi.com Specifically, the 5-bromo-2-aminothiazole scaffold is a common starting material in the synthesis of a multitude of derivatives with potential applications in drug discovery and materials science. jocpr.comnih.govmdpi.com The presence of the bromine atom can also influence the biological activity of the final compound.

Due to a notable lack of specific published research on "2-(5-Bromothiazol-2-yl)propan-2-amine," the following sections will focus on the well-established chemistry of its parent scaffold, 5-bromo-2-aminothiazole, to infer potential synthetic routes and properties of the target compound.

Structure

3D Structure

Properties

Molecular Formula |

C6H9BrN2S |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

2-(5-bromo-1,3-thiazol-2-yl)propan-2-amine |

InChI |

InChI=1S/C6H9BrN2S/c1-6(2,8)5-9-3-4(7)10-5/h3H,8H2,1-2H3 |

InChI Key |

NTIOBQNYPPUIID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=C(S1)Br)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2 5 Bromothiazol 2 Yl Propan 2 Amine

Reactions at the Bromine Atom (C-5 Position)

The carbon-bromine bond at the C-5 position is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and halogen-metal exchange. The electron-rich nature of the C-5 position in the thiazole (B1198619) ring influences its reactivity in these transformations. pharmaguideline.com

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atom at the C-5 position of the thiazole ring serves as an excellent leaving group for such transformations.

Suzuki Coupling: This reaction involves the coupling of the bromo-thiazole derivative with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used for creating biaryl structures. For instance, the closely related compound 2-amino-5-bromothiazole undergoes Suzuki coupling with 4-fluorophenylboronic acid after an initial acylation step, demonstrating the viability of this reaction on the 5-bromothiazole (B1268178) core. mdpi.comnih.gov The reaction conditions are generally mild and tolerant of various functional groups. nih.govnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with the aryl halide. nih.gov This method is particularly effective for creating C(sp²)-C(sp³) bonds. 2-Aryl substituted thiazoles can be prepared in a one-pot procedure by first generating an organozinc species from 2-bromothiazole, followed by a palladium(0)-catalyzed cross-coupling with an aryl halide. researchgate.net Thiazoles have proven to be suitable substrates for Negishi reactions, although they can sometimes present challenges, yielding moderate results. nih.gov

Stille Coupling: The Stille reaction pairs the bromo-thiazole with an organotin (stannane) reagent. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, though the toxicity of tin compounds is a significant drawback. organic-chemistry.orglibretexts.org The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl/Alkenyl-thiazole |

| Negishi | Organozinc Halide | Pd(0) catalyst | 5-Alkyl/Aryl-thiazole |

| Stille | Organostannane | Pd(PPh₃)₄, LiCl | 5-Aryl/Alkenyl/Alkyl-thiazole |

This table presents typical components for cross-coupling reactions.

Nucleophilic Aromatic Substitution on the Thiazole Ring

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike typical SNAr reactions that require strong electron-withdrawing groups to activate the ring, this pathway is less common for simple bromo-thiazoles unless the ring is otherwise activated. libretexts.orgyoutube.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate (a Meisenheimer complex). libretexts.org In some cases, such as during the nitration of 2-acetamido-5-bromothiazole, the incoming nitro group can displace the bromine atom at the C-5 position, which represents a form of nucleophilic substitution. Generally, for nucleophilic attack to occur at the C-5 position, either a strong nucleophile or specific activation of the thiazole ring is necessary. pharmaguideline.com

Halogen-Lithium Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange is a robust method for converting an aryl halide into a highly reactive organometallic intermediate. wikipedia.org Treating 2-(5-Bromothiazol-2-yl)propan-2-amine with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at cryogenic temperatures (e.g., -78 to -100 °C) can induce a rapid bromine-lithium exchange. tcnj.edu This process forms a 2-(5-lithiothiazol-2-yl)propan-2-amine intermediate.

The rate of exchange typically follows the trend I > Br > Cl. wikipedia.orgscribd.com A significant challenge in this reaction is the presence of the acidic amine protons (N-H), which can be deprotonated by the organolithium reagent. This often necessitates the use of excess reagent or a modified protocol. One such protocol involves the initial formation of a magnesium salt with a Grignard reagent (like i-PrMgCl) followed by the addition of n-BuLi, which can selectively perform the halogen-metal exchange even in the presence of acidic protons. nih.gov

The resulting lithiated thiazole is a potent nucleophile that can be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups at the C-5 position. tcnj.edursc.org

| Electrophile | Reagent Example | Functional Group Introduced |

| Aldehyde/Ketone | Benzaldehyde | Hydroxymethyl |

| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Aldehyde (Formyl) |

| Alkylating Agent | Methyl Iodide | Methyl |

| Sulfur Source | Elemental Sulfur (S₈) | Thiol |

This table provides examples of electrophilic quenching reactions.

Reactions at the Thiazole Nitrogen and Sulfur Atoms

The thiazole ring contains two heteroatoms, nitrogen and sulfur, which also participate in chemical reactions, although generally to a lesser extent than the C-5 bromine.

The nitrogen atom at the N-3 position possesses a lone pair of electrons, rendering it basic and nucleophilic. pharmaguideline.com It can be readily protonated by acids. pharmaguideline.com Alkylation of the nitrogen with alkyl halides leads to the formation of quaternary thiazolium salts. wikipedia.org These salts are resonance-stabilized cations and can be useful as catalysts or intermediates in further synthetic transformations. wikipedia.org

The sulfur atom at the S-1 position is significantly less reactive. However, under strong oxidizing conditions, it can be oxidized. For example, reagents like m-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid can convert the sulfur to a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org

Reactivity of the Propan-2-amine Functionality

The primary amine group of the 2-(propan-2-amine) substituent is a versatile functional handle for a variety of chemical modifications, most notably acylation and alkylation.

Acylation and Alkylation of the Amine Group

Acylation: The primary amine readily undergoes acylation upon reaction with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents (e.g., HATU, HOBt/EDC). mdpi.comnih.gov This reaction forms a stable amide bond and is a common strategy in medicinal chemistry to modify the properties of a lead compound. For example, 2-aminobenzothiazoles are frequently acylated to synthesize derivatives with diverse biological activities. nih.govrsc.orgnih.gov

Alkylation: N-alkylation of the primary amine can be achieved through several methods. Reaction with alkyl halides can lead to mono- and di-alkylated products. A more controlled method is reductive amination, which involves the condensation of the amine with an aldehyde or ketone to form an imine, followed by reduction (e.g., with sodium borohydride) to yield the corresponding secondary or tertiary amine.

Formation of Amine-Derived Scaffolds

The primary amine group on the thiazole ring is a nucleophilic center that readily reacts with a range of electrophiles, enabling the construction of diverse molecular scaffolds. Key transformations include acylation, and the formation of ureas and Schiff bases. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with varied biological activities. nih.gov

Acylation: The amine group can be acylated to form amide derivatives. For instance, reacting 2-amino-5-bromothiazole, a closely related precursor, with carboxylic acids like 3-(furan-2-yl)propanoic acid results in the corresponding N-acylated product. mdpi.comnih.gov This transformation is typically carried out in the presence of a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride. mdpi.comsemanticscholar.org Such reactions are crucial for attaching various side chains to the thiazole core, significantly altering its physicochemical properties. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: The reaction of the 2-amino group with isocyanates provides a straightforward route to urea derivatives. ppublishing.orgcyberleninka.ru For example, 2-aminothiazoles react with aromatic isocyanates, such as m-toluyl isocyanate, in solvents like dimethylformamide (DMFA) to yield the corresponding 1,3-substituted ureas in good yields. ppublishing.orgcyberleninka.ru This reaction expands the scaffold by introducing a urea linkage, which can act as a hydrogen bond donor and acceptor, often influencing molecular recognition and binding affinity.

Schiff Base Formation: Condensation of the primary amine with aldehydes leads to the formation of imines, commonly known as Schiff bases. The reaction of 2-aminothiazole (B372263) derivatives with various aromatic aldehydes in ethanol (B145695) can produce the corresponding 2-arylideneamino-thiazoles. mdpi.com These imine scaffolds can serve as intermediates for further synthetic manipulations or as final products with specific biological activities.

| Starting Material | Reagent | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromothiazole | 3-(furan-2-yl)propanoic acid | Acylation | N-(5-bromothiazol-2-yl)amide | mdpi.comnih.gov |

| 2-Aminothiazole | m-Toluyl isocyanate | Urea Formation | 1-(Thiazol-2-yl)-3-(m-tolyl)urea | ppublishing.orgcyberleninka.ru |

| 2-Amino-4-phenylthiazole | Aromatic Aldehydes | Schiff Base Formation | 2-Arylideneamino-4-phenylthiazole | mdpi.com |

Ring Modifications and Rearrangements of the Thiazole Nucleus

The 5-bromo-thiazole core of this compound is not static; it can undergo significant modifications. These transformations include substitution at the C-5 position and annulation reactions that fuse a new ring to the thiazole nucleus, leading to more complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C-5 position is a versatile handle for introducing new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. wikipedia.org A prominent example involves the amide derivative, N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide, which can be coupled with 4-fluorophenylboronic acid. mdpi.comnih.gov In this reaction, the palladium catalyst facilitates the replacement of the bromine atom with the 4-fluorophenyl group, demonstrating an effective method for arylating the thiazole ring. mdpi.comnih.gov This strategy is widely employed to synthesize substituted biphenyls and other conjugated systems. wikipedia.orgnih.gov

Formation of Fused Heterocyclic Systems: The 2-aminothiazole moiety is a key building block for constructing fused bicyclic scaffolds, most notably thiazolo[3,2-a]pyrimidines. researchgate.netbelnauka.by This transformation involves a reaction between the 2-aminothiazole and a bifunctional electrophile, such as an α,β-unsaturated ketone. researchgate.net The reaction proceeds via an initial Michael addition of the exocyclic amino group, followed by cyclization involving the endocyclic thiazole nitrogen atom and subsequent dehydration. researchgate.netresearchgate.net This annulation reaction effectively reconfigures the thiazole nucleus into a more complex and rigid fused system, which is a common core in many biologically active molecules. belnauka.bynih.govmdpi.com Similarly, reaction with other electrophiles like α-haloketones can lead to the formation of imidazo[2,1-b]thiazoles. rsc.org

Nucleophilic Aromatic Substitution: While less common than cross-coupling, the C-5 bromine can potentially be displaced by strong nucleophiles under specific conditions, providing another route for functionalizing the thiazole ring. jocpr.com

| Starting Scaffold | Reagent/Condition | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|---|

| N-(5-bromothiazol-2-yl)amide | 4-Fluorophenylboronic acid, Pd catalyst | Suzuki Coupling | N-(5-(4-fluorophenyl)thiazol-2-yl)amide | mdpi.comnih.gov |

| 2-Aminothiazole | α,β-Unsaturated Ketone | Annulation/Cyclocondensation | Thiazolo[3,2-a]pyrimidine | researchgate.netresearchgate.net |

| 2-Aminothiazole | α-Haloacetyl compounds | Annulation/Cyclization | Imidazo[2,1-b]thiazole | rsc.org |

Chromatographic Methods for Purity Assessment and IsolationWhile general chromatographic techniques are used for compounds of this class, no specific methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) with details on columns, mobile phases, or retention times for the purity assessment or isolation of this compound have been reported.

Without access to experimental data from synthesis and characterization studies, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Conclusion

While the specific compound 2-(5-Bromothiazol-2-yl)propan-2-amine remains largely absent from the current scientific literature, its chemical framework, rooted in the well-established chemistry of thiazoles, provides a fertile ground for future research. The foundational knowledge of thiazole (B1198619) synthesis and reactivity, particularly of brominated derivatives, allows for the rational design of synthetic routes and the prediction of its chemical behavior. The exploration of this and other novel thiazole derivatives will undoubtedly continue to enrich the field of heterocyclic chemistry and may lead to the discovery of new molecules with valuable properties and applications.

Computational Chemistry and Mechanistic Studies of 2 5 Bromothiazol 2 Yl Propan 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to determine optimized geometries, spectroscopic features, and molecular orbital characteristics. kbhgroup.inirjweb.comroyalsocietypublishing.orgbohrium.com

DFT is also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. irjweb.com Furthermore, global reactivity descriptors such as hardness (η), softness (σ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. royalsocietypublishing.orgacs.org These computational insights are fundamental in predicting how molecules like 2-(5-Bromothiazol-2-yl)propan-2-amine will interact with biological targets. irjweb.comroyalsocietypublishing.org

| Parameter | Description | Typical Calculated Value (for a related thiazole derivative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5293 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8302 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.6991 eV |

The data in this table is representative of a thiazole derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, as specific values for the title compound are not available. irjweb.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational flexibility and interactions with biological macromolecules like proteins. uzh.chdiva-portal.org For aminothiazole derivatives, MD simulations are frequently used to study protein-ligand complexes, revealing the stability of binding poses and the nature of intermolecular interactions. nih.govacs.org

In a typical MD study, a protein-ligand complex is placed in a simulated physiological environment (a box of water molecules with ions) and the trajectory of each atom is calculated over a period, often hundreds of nanoseconds. uzh.chacs.org This allows researchers to observe conformational changes in both the ligand and the protein's binding site. diva-portal.org

Studies on 2-aminothiazole (B372263) inhibitors targeting specific enzymes, such as cyclin-dependent kinase 5 (CDK5), have used MD simulations to analyze the binding affinities. nih.gov These simulations can identify crucial interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, hydrogen bonds with specific amino acid residues (e.g., Cys83) and van der Waals interactions were found to be dominant in the binding of aminothiazole inhibitors to CDK5. nih.gov Such analyses are critical for rational drug design, as they elucidate the structural basis for a compound's activity and guide modifications to improve potency and selectivity. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. kashanu.ac.ir For thiazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netijpsdronline.comlaccei.org

QSAR models are built using a dataset of molecules with known activities. kashanu.ac.ir Molecular descriptors, which are numerical representations of chemical properties (e.g., topological, electronic, steric), are calculated for each molecule. Statistical methods like multiple linear regression (MLR) are then used to create a mathematical equation linking these descriptors to the biological activity. laccei.org

For example, 2D and 3D-QSAR models developed for a series of aryl thiazole derivatives with antimicrobial activity demonstrated good predictive power. researchgate.netijpsdronline.com The 3D-QSAR models indicated that electrostatic effects were dominant in determining binding affinities, while 2D-QSAR studies highlighted the importance of specific topological descriptors. researchgate.netijpsdronline.com The statistical validity of these models is assessed using parameters like the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). nih.govresearchgate.net Well-validated QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govresearchgate.net

| QSAR Model Type | Statistical Parameter | Reported Value |

|---|---|---|

| 2D-QSAR (Antimicrobial) | r² | 0.9521 |

| q² | 0.8619 | |

| 3D-QSAR (Antimicrobial) | q² | 0.8283 |

| pred_r² | 0.4868 |

This table summarizes the statistical quality of QSAR models developed for a series of aryl thiazole derivatives to predict antimicrobial activity. ijpsdronline.com

Reaction Mechanism Elucidation Through Computational Approaches

While experimental organic chemistry provides the methods for synthesizing compounds like this compound, computational chemistry offers a molecular-level understanding of the underlying reaction mechanisms. acs.org The synthesis of the 2-aminothiazole core typically involves variations of the Hantzsch thiazole synthesis or modified Gewald reactions. researchgate.netmdpi.com

Computational approaches, particularly DFT, can be used to model the entire reaction pathway. acs.orgeurjchem.com This involves calculating the geometries and energies of reactants, intermediates, transition states, and products. By identifying the transition states and calculating the associated activation energies, chemists can determine the most probable reaction mechanism and identify the rate-determining step. researchgate.net

For instance, DFT calculations have been used to support the proposed catalytic mechanism for the synthesis of other heterocyclic compounds catalyzed by thiazole complexes. acs.org Theoretical investigations into the synthesis of novel thiazole-based hydrazones have also been conducted to complement experimental findings. acs.orgnih.gov Although a specific computational study on the synthesis of this compound is not available, these methodologies could be applied to optimize reaction conditions, predict potential byproducts, and guide the development of more efficient synthetic routes. nih.gov

Adsorption and Surface Interaction Studies

The study of how molecules adsorb and interact with surfaces is crucial in fields like materials science and corrosion inhibition. Computational methods are instrumental in exploring these phenomena at the atomic scale. Thiazole derivatives have been investigated as effective corrosion inhibitors for metals, and computational studies help to explain their mechanism of action.

Quantum chemical calculations and molecular dynamics simulations are used to study the adsorption behavior of these molecules on metal surfaces, such as aluminum. DFT calculations can determine global and local reactivity parameters that correlate with the molecule's ability to interact with the surface. researchgate.net MD simulations can then model the adsorption process, revealing the preferred orientation of the molecule on the surface. Studies on related aminothiazole derivatives have shown that they tend to adsorb in a parallel orientation to the metal surface, maximizing contact.

In a different context, the interaction of thiazole with nanomaterials has also been explored. DFT calculations were used to investigate the adsorption of thiazole on a boron phosphide (B1233454) nanotube, indicating a strong chemisorption process. tandfonline.com Monte Carlo simulations are another valuable tool for studying the adsorption of organic inhibitors on metal surfaces, providing insights into the most stable adsorption configurations. researchgate.net These computational techniques could be applied to this compound to understand its potential interactions with various surfaces and materials.

Exploratory Research Applications of 2 5 Bromothiazol 2 Yl Propan 2 Amine and Its Derivatives

Role as Synthetic Intermediates in Complex Molecule Construction

The 2-aminothiazole (B372263) framework is a privileged structure in medicinal chemistry and organic synthesis, serving as a precursor for a multitude of biologically active compounds. The bromine atom at the 5-position and the amino group at the 2-position of the thiazole (B1198619) ring in compounds like 2-(5-Bromothiazol-2-yl)propan-2-amine offer orthogonal reactivity, allowing for sequential and site-selective modifications.

The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki reaction, which couples an organoboron compound with an organohalide, is a common strategy to introduce new aryl or vinyl substituents at the C5 position of the thiazole ring. This is instrumental in building molecular complexity and exploring the structure-activity relationships of new chemical entities.

The 2-amino group, on the other hand, acts as a potent nucleophile. It readily participates in reactions such as acylation to form amides, alkylation, and condensation reactions to construct larger heterocyclic systems. This functionality is crucial for linking the thiazole scaffold to other pharmacophores or functional moieties. For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves an initial acylation at the 2-amino position, followed by a Suzuki reaction at the 5-bromo position, demonstrating the utility of this synthetic strategy. scispace.com

The strategic placement of these two functional groups allows for a divergent synthetic approach, where a common intermediate can be elaborated into a diverse library of compounds for screening in drug discovery and other research areas.

Development of Molecular Probes for Biological System Investigations (pre-clinical)

Derivatives of the 2-aminothiazole scaffold are being actively investigated for the development of molecular probes, which are essential tools for visualizing and quantifying biological processes in pre-clinical research. These probes are often designed to bind to specific targets, such as receptors or enzymes, and carry a reporter group, like a radioisotope for Positron Emission Tomography (PET) imaging or a fluorophore for fluorescence microscopy.

In the realm of neuroimaging, fluorinated thiazole derivatives have been synthesized and evaluated as potential PET ligands for targets like the cannabinoid subtype 2 receptor (CB₂R) and the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). acs.orgnih.gov For PET applications, the bromine atom on a precursor molecule can be synthetically replaced with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). The resulting radiotracer allows for the non-invasive in vivo imaging and quantification of its target's distribution and density in the brain, which is invaluable for studying neurological disorders. acs.org For example, [¹⁸F]FITA-2, an imidazo[2,1-b] nih.govsemanticscholar.orgscientific.netthiadiazole derivative, has shown promise as a candidate for PET imaging of α-synuclein pathologies, which are hallmarks of Parkinson's disease. nih.gov

Furthermore, the thiazole core is a component of certain fluorescent dyes, such as Thiazole Orange. lumiprobe.commedchemexpress.com This dye exhibits a significant increase in fluorescence upon binding to nucleic acids (DNA and RNA). lumiprobe.com This property allows for the development of probes that can report on nucleic acid concentration and conformation in cellular systems. By functionalizing the thiazole scaffold with different substituents, researchers can tune the photophysical properties (e.g., absorption and emission wavelengths) to create probes suitable for various biological imaging experiments. chim.it

| Probe Type | Target/Application | Reporter Group | Key Findings |

| PET Ligand | Cannabinoid Receptor 2 (CB₂R) | Fluorine-18 | A fluorinated thiazole derivative, [¹⁸F]2f, was developed and showed specific binding to CB₂R in vivo, suggesting its potential as a PET tracer. acs.org |

| PET Ligand | mGluR5 | Fluorine-18 | A thiazole-containing derivative, [¹⁸F]-FTECMO, showed high binding affinity in vitro but had suboptimal characteristics for in vivo imaging in rats. nih.gov |

| Fluorescent Dye | Nucleic Acids (DNA/RNA) | Thiazole Orange Moiety | Thiazole Orange's fluorescence increases dramatically upon binding to dsDNA or dsRNA, making it useful for staining and quantification. lumiprobe.commedchemexpress.com |

Applications in Materials Science Research

The inherent properties of the thiazole ring, including its aromaticity, thermal stability, and ability to coordinate with metals, have led to its exploration in various areas of materials science.

Thiazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals and alloys, particularly for steel in acidic environments. scispace.comresearchgate.net The protective mechanism involves the adsorption of the thiazole molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. scispace.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) which possess lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms like iron. mdpi.com

The aromatic thiazole ring contributes to the stability of the adsorbed layer through π-electron interactions with the metal surface. The inhibition efficiency is dependent on the concentration of the inhibitor and the specific substituents on the thiazole ring. Studies have shown that most thiazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comeurjchem.com The adsorption behavior often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. scispace.comresearchgate.net

| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Adsorption Isotherm |

| 2-amino-4-(4-methoxyphenyl)-thiazole | Mild Steel | 0.5 M H₂SO₄ | 95% | Langmuir researchgate.net |

| 5-phenylazo-2-thioxo-thiazolidin-4-one derivatives | C-steel | 1 M H₂SO₄ | Varies with derivative | Temkin eurjchem.com |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | >90% at optimal conc. | Langmuir nih.gov |

The incorporation of thiazole derivatives into polymer matrices can impart desirable properties such as enhanced thermal stability, antimicrobial activity, and flame retardancy. ekb.egekb.eg Thiazole derivatives can be physically blended into coatings or chemically incorporated into the polymer backbone. ekb.egmdpi.com

In polyurethane coatings, the addition of certain thiazole derivatives has been shown to improve resistance to microbial growth (both bacteria and fungi) and to increase the limiting oxygen index (LOI), a measure of flame retardancy. ekb.egekb.eg The antimicrobial action is attributed to the inherent biological activity of the thiazole ring, specifically the =N-C-S moiety. ekb.eg

Furthermore, polymers consisting of repeating 2-aminothiazole units, known as poly(2-aminothiazole) (PAT), have been synthesized via chemical oxidative polymerization. scientific.netresearchgate.netatlantis-press.com These conducting polymers are being investigated for applications such as heavy metal ion adsorption, where the nitrogen and sulfur atoms can chelate with ions like mercury(II). mdpi.comacs.org

The conjugated π-system of the thiazole ring makes it an excellent chromophore, forming the core of various synthetic dyes. A significant class of these are azo dyes, which are characterized by the -N=N- linkage connecting the diazotized 2-aminothiazole to a coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. mdpi.comgoogle.comrsc.org

The synthesis involves a two-step diazotization-coupling sequence. First, the 2-amino group of the thiazole is converted into a diazonium salt using nitrous acid at low temperatures. This reactive intermediate is then coupled with an electron-rich aromatic compound to form the final azo dye. rsc.orgunb.ca The color of the resulting dye can be tuned by changing the substituents on both the thiazole ring and the coupling component, which alters the electronic structure and, consequently, the wavelength of maximum absorption (λmax). mdpi.com For instance, coupling diazotized 2-amino-5-nitrothiazole (B118965) with various substituted anilines yields dyes with a range of colors and promising antibacterial and antioxidant properties. rsc.org

| Dye Class | Synthesis Method | Coupling Components | Spectroscopic Feature | Application |

| Thiazole Azo Dyes | Diazotization-Coupling | Phenols, Anilines, Pyridones | Tunable λmax in the visible region | Textiles, Potential Biological Agents rsc.orgresearchgate.net |

| Carbazole-Thiazole Dyes | One-pot three-component reaction | Substituted Benzaldehydes | Fluorescence emission max ~454 nm | Fluorescent Markers, Tyrosinase Inhibitors nih.gov |

| Thiazole Orange | Asymmetric Cyanine Synthesis | N/A | λex ~510 nm, λem ~527 nm (bound to DNA) | Nucleic Acid Staining medchemexpress.com |

Catalysis and Ligand Design with Thiazole Scaffolds

In the field of organometallic chemistry and catalysis, thiazole derivatives serve as effective ligands for transition metals. rsc.orgresearchgate.net A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst. The nitrogen atom of the thiazole ring is a Lewis base and can donate its lone pair of electrons to a metal center, such as palladium(II). cdnsciencepub.com

Thiazole-containing ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for forming C-C bonds. cdnsciencepub.com For example, palladium(II) complexes with 2-amino-4-phenyl-1,3-thiazole ligands have been shown to effectively catalyze the coupling of various aryl bromides with boronic acids. cdnsciencepub.com The thiazole ligand stabilizes the metal center and modulates its electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability. The development of chiral thiazole-based ligands has also been crucial for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.net The modular synthesis of thiazole scaffolds allows for the systematic tuning of the ligand structure to optimize catalyst performance for specific chemical transformations. nih.govacs.org

Investigative Studies in Agrochemistry and Environmental Science (non-toxicological)

While specific research on the direct application of this compound in agrochemistry and environmental science is not extensively documented in publicly available literature, the broader class of 2-aminothiazole and thiazole derivatives is a subject of significant exploratory research in these fields. The thiazole ring, a key structural component of this compound, is recognized for its versatile biological activities, which has led to its investigation in the development of new fungicides and herbicides. researchgate.netresearchgate.net

The research into thiazole derivatives in agrochemistry is driven by the need for new, effective, and environmentally safer crop protection agents to combat the challenges of resistance development in pathogens and weeds to existing treatments. researchgate.net Scientists are exploring how modifications to the thiazole scaffold can lead to compounds with potent and selective activity against various agricultural pests.

Fungicidal Properties of Thiazole Derivatives

A substantial body of research has focused on the fungicidal potential of novel thiazole derivatives. These studies often involve the synthesis of a series of related compounds and screening them for activity against economically important plant pathogens.

For instance, a study on novel piperidyl thiazole derivatives containing oxime ether or oxime ester moieties demonstrated significant fungicidal activities against Phytophthora capsici, a destructive pathogen affecting various crops. acs.org The positioning of nitrogen atoms within the molecule was found to play a crucial role in determining the fungicidal efficacy. acs.org Certain compounds exhibited 100% fungicidal activity at a concentration of 50 μg/mL. acs.org One particular compound, 11b, showed an impressive 89.7% inhibition of P. capsici at a very low concentration of 0.05 μg/mL, outperforming the commercial fungicide dimethomorph (B118703) under the same conditions. acs.org

Another area of investigation involves the synthesis of thiazole-containing triazole antifungals. These compounds have shown potent in vitro and in vivo activity against a range of pathogenic fungi. nih.gov Specifically, derivatives of (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol have demonstrated strong and well-balanced antifungal effects. nih.gov

Furthermore, the exploration of piperidinyl thiazole analogues as fungicides has yielded promising results against oomycete pathogens like Phytophthora infestans (late blight of potato and tomato), Plasmopara viticola (downy mildew of grapevine), and Pseudoperonospora cubensis (downy mildew of cucurbits). nih.gov Several of these synthesized compounds provided excellent control of these pathogens in field trials at application rates as low as 20 and 30 grams per hectare. nih.gov

The fungicidal potential of thiazole derivatives is further highlighted by the development of isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamides. One such compound, 5a, a 3,4-dichloroisothiazole containing cinnamamide (B152044) morpholine, exhibited 100% inhibition of Pseudoperonspera cubensis at 100 μg/mL and also demonstrated the ability to stimulate the plant's innate immunity. acs.org

Table 1: Fungicidal Activity of Selected Thiazole Derivatives

| Compound Class | Pathogen | Key Finding | Reference |

|---|---|---|---|

| Piperidyl thiazole derivatives with oxime ether moieties | Phytophthora capsici | Compound 11b showed 89.7% inhibition at 0.05 μg/mL. | acs.org |

| Piperidyl thiazole derivatives with oxime ether/ester moieties | Phytophthora capsici | Compounds 20b , 20f , and 21 showed 100% fungicidal activity at 50 μg/mL. | acs.org |

| Thiazole-containing triazole antifungals | Various pathogenic fungi | Potent and well-balanced in vitro and in vivo activities. | nih.gov |

| Piperidinyl thiazole analogues | P. infestans, P. viticola, P. cubensis | Excellent control in field trials at 20 and 30 g/ha. | nih.gov |

| Thiazole-based cinnamamides | Pseudoperonspera cubensis | Compound 5a exhibited 100% inhibition at 100 μg/mL and stimulated plant immunity. | acs.org |

Herbicidal Potential of Thiazole Derivatives

In addition to their fungicidal properties, thiazole derivatives have also been investigated for their potential as herbicides. The goal of this research is to discover new modes of action to manage weed species that have developed resistance to existing herbicides.

One study focused on the synthesis of α-amino phosphonate (B1237965) derivatives containing both thiazole and pyrazole (B372694) moieties. researchgate.net Preliminary bioassays indicated that some of these compounds possessed moderate herbicidal activities against both dicotyledonous plants, such as Brassica campestris L., and monocotyledonous plants, like Echinochloa crus-galli, at a concentration of 100 mg/L. researchgate.net Specifically, compounds 4c and 4i demonstrated 75.0% and 82.6% inhibition against Brassica campestris L., respectively, at a concentration of 100 μg/mL. researchgate.net

Another line of research explored 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group as a novel class of herbicides. These compounds were found to be inhibitors of Photosystem II (PSII) electron transport. researchgate.net One derivative, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, showed excellent herbicidal activity at a dose of 75 g/ha. researchgate.net

Table 2: Herbicidal Activity of Selected Thiazole Derivatives

| Compound Class | Target Weed | Key Finding | Reference |

|---|---|---|---|

| α-amino phosphonate derivatives with thiazole and pyrazole | Brassica campestris L. | Compounds 4c and 4i showed 75.0% and 82.6% inhibition, respectively, at 100 μg/mL. | researchgate.net |

| α-amino phosphonate derivatives with thiazole and pyrazole | Brassica campestris L., Echinochloa crus-galli | Moderate herbicidal activity at 100 mg/L. | researchgate.net |

| 2-cyanoacrylates with a 2-chloro-5-thiazolyl group | General Weeds | Excellent herbicidal activity at 75 g/ha. | researchgate.net |

These investigative studies underscore the importance of the 2-aminothiazole and broader thiazole chemical scaffold as a promising starting point for the development of new agrochemicals. While research on this compound itself is not prominent, the fungicidal and herbicidal activities observed in its chemical relatives suggest that this class of compounds warrants further exploration in the search for novel crop protection solutions.

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Bromothiazol-2-yl)propan-2-amine, and how are intermediates characterized?

The synthesis typically involves bromination of a thiazole precursor followed by coupling with propan-2-amine derivatives. For example, brominated heterocycles like 5-bromothiazole can undergo nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with amine-containing substrates. Intermediates are characterized using H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups and regioselectivity .

Q. How is the purity and structural integrity of this compound validated in academic settings?

Purity is assessed via HPLC with UV detection (λ = 254 nm), while structural confirmation employs H NMR (e.g., singlet for methyl groups at δ ~1.5 ppm) and X-ray crystallography. Mass spectrometry (ESI-MS) verifies molecular ion peaks ([M+H]). For crystalline samples, SHELXL refinement ensures accurate bond lengths and angles .

Q. What spectroscopic techniques are critical for analyzing this compound’s electronic properties?

UV-Vis spectroscopy identifies π→π* transitions in the thiazole ring (absorption ~270–300 nm). Fluorescence spectroscopy may detect emission bands if conjugated systems exist. Cyclic voltammetry evaluates redox behavior, particularly for applications in materials science or catalysis .

Q. How is the compound’s solubility and stability optimized for biological assays?

Solubility is tested in DMSO, aqueous buffers (PBS), and ethanol. Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–72 hours. Lyophilization or co-solvent systems (e.g., PEG-400) enhance solubility for in vitro studies .

Q. What are the preliminary steps for assessing biological activity of this compound?

Initial screens include cytotoxicity assays (MTT or resazurin) on cell lines (e.g., HEK-293, HeLa) and enzyme inhibition studies (e.g., kinase assays). Dose-response curves (IC) and selectivity indices guide further optimization. PubChem bioactivity data for analogous bromothiazoles provide reference thresholds .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like C–Br bond cleavage. Molecular docking (AutoDock Vina) predicts binding affinities to catalytic metal centers (e.g., Pd in cross-coupling reactions) .

Q. What strategies resolve contradictions in crystallographic data for brominated thiazole derivatives?

Discrepancies in unit cell parameters or hydrogen bonding (e.g., N–H⋯N interactions) are addressed using SHELXL’s TWINABS for twinned crystals. Graph set analysis (Etter’s rules) classifies hydrogen-bonding patterns, while Hirshfeld surfaces quantify intermolecular contacts .

Q. How are structure-activity relationships (SAR) developed for this compound in drug discovery?

SAR studies involve synthesizing analogs (e.g., varying substituents on the thiazole ring) and testing against target proteins (e.g., kinases). Free-Wilson analysis or 3D-QSAR (CoMFA) correlates structural features (e.g., bromine’s steric effects) with bioactivity .

Q. What advanced NMR techniques elucidate dynamic behavior in solution?

H-N HMBC identifies nitrogen environments, while NOESY reveals spatial proximity between methyl groups and the thiazole ring. Variable-temperature NMR detects conformational changes (e.g., ring puckering) .

Q. How are degradation pathways and impurity profiles analyzed during stability studies?

Forced degradation (heat, light, acidic/alkaline conditions) followed by LC-MS/MS identifies major degradation products (e.g., debromination or oxidation). Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.